Stearyl polypropyleneglycol benzoate
Description
Overview of Polymeric Ester Derivatives in Functional Materials
Polymeric esters are a cornerstone of modern material science, valued for their versatility and the tunability of their physical and chemical properties. numberanalytics.com These polymers are characterized by the presence of ester linkages in their main chain or as pendant groups. numberanalytics.com The properties of polymeric esters are intimately linked to their molecular structure, including the nature of the constituent acid and alcohol monomers, the polymer's molecular weight, and its architecture (e.g., linear, branched, or cross-linked). madisongroup.comminarjournal.com
Functional materials derived from polymeric esters are diverse, ranging from biodegradable plastics and thermoplastic elastomers to high-performance lubricants and coatings. madisongroup.comuq.edu.au The incorporation of different functional groups allows for the tailoring of properties such as thermal stability, mechanical strength, and solubility. numberanalytics.commadisongroup.com For instance, the presence of aromatic rings, as in the case of the benzoate (B1203000) group in stearyl polypropyleneglycol benzoate, can enhance thermal stability and modify the refractive index. The long alkyl chain of the stearyl group is expected to impart hydrophobicity and influence the material's interaction with non-polar substances. The polypropylene (B1209903) glycol segment provides flexibility and influences the compound's viscosity and low-temperature performance.
Academic Significance and Research Gaps in this compound Chemistry
The academic significance of this compound lies in its potential as a multifunctional material. Its hybrid structure suggests possible applications as a plasticizer, emollient, or lubricating agent. However, a significant research gap exists in the scientific literature concerning the specific synthesis, characterization, and application of this compound. While research on related compounds like poly(propylene glycol) dibenzoate exists, dedicated studies on this compound are scarce. lookchem.com
The key research questions that remain unanswered include:
The precise influence of the stearyl group on the thermal and mechanical properties of the polymer.
The effect of the polypropylene glycol chain length on the compound's viscosity and phase behavior.
The nature of the intermolecular interactions and how they dictate the material's bulk properties.
The development of efficient and sustainable synthetic routes to produce this complex ester with a high degree of control over its molecular weight and polydispersity.
Addressing these research gaps would not only illuminate the fundamental chemistry of this specific compound but also contribute to the broader understanding of structure-property relationships in complex polymeric esters.
Theoretical Frameworks for Understanding Complex Polymeric Ester Systems
The behavior of complex polymeric ester systems like this compound can be understood through various theoretical frameworks. These models are essential for predicting material properties and guiding the design of new functional materials.
Group Contribution Methods: These methods estimate the macroscopic properties of a polymer based on the contributions of its constituent chemical groups. For this compound, the contributions of the stearyl, propylene (B89431) glycol, and benzoate groups would be considered to predict properties like density, viscosity, and glass transition temperature.
Quantum Chemistry Calculations: Quantum chemistry methods, such as density functional theory (DFT), can be employed to study the electronic structure and reactivity of the ester linkages and other functional groups within the polymer. uq.edu.au This can provide insights into the mechanisms of thermal degradation and chemical reactions.
These theoretical approaches, when combined with experimental data, can provide a powerful toolkit for understanding and predicting the behavior of complex polymeric esters.
Scope and Objectives of Comprehensive Academic Research on this compound
A comprehensive academic research program on this compound would aim to fill the existing knowledge gaps and fully characterize this promising material. The primary objectives of such research would be:
Synthesis and Structural Characterization: To develop and optimize synthetic routes for the production of this compound with well-defined molecular weights and low polydispersity. This would involve the detailed characterization of the polymer's structure using techniques such as nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and gel permeation chromatography (GPC).
Thermophysical Properties Analysis: To systematically investigate the thermal and physical properties of the synthesized polymers, including their glass transition temperature, melting point (if any), thermal stability, viscosity, and density. This would involve techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and rheometry.
Structure-Property Relationship Elucidation: To establish clear relationships between the molecular structure (e.g., polypropylene glycol chain length) and the macroscopic properties of the material. This would involve synthesizing a series of polymers with varying structural parameters and correlating these with the measured properties.
Exploration of Potential Applications: To evaluate the performance of this compound in potential applications such as a plasticizer for various polymer matrices, a component in cosmetic formulations, or as a specialty lubricant. This would involve formulating the compound into relevant systems and testing their performance characteristics.
By systematically addressing these objectives, a comprehensive understanding of this compound can be achieved, paving the way for its potential use in a variety of advanced material applications.
Data Tables
Table 1: Illustrative Physicochemical Properties of this compound
Disclaimer: The following data is hypothetical and for illustrative purposes only, based on the expected properties of a polymeric ester with this structure. Actual values would need to be determined experimentally.
| Property | Hypothetical Value | Method of Determination (Suggested) |
| Appearance | Clear, viscous liquid | Visual Inspection |
| Molecular Weight (Mn) | 1000 - 3000 g/mol | Gel Permeation Chromatography (GPC) |
| Viscosity @ 25°C | 500 - 2000 cP | Rotational Viscometer |
| Density @ 25°C | 0.95 - 1.05 g/cm³ | Densitometer |
| Refractive Index @ 25°C | 1.48 - 1.52 | Refractometer |
| Glass Transition Temp. (Tg) | -40 to -20 °C | Differential Scanning Calorimetry (DSC) |
Properties
CAS No. |
108347-90-6 |
|---|---|
Molecular Formula |
C8H12O2 |
Synonyms |
Stearyl polypropyleneglycol benzoate |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Kinetics for Stearyl Polypropyleneglycol Benzoate
Catalytic Esterification Routes for Polypropylene (B1209903) Glycol Benzoate (B1203000) Formation
The final step in the synthesis of Stearyl Polypropyleneglycol Benzoate is typically the esterification of the terminal hydroxyl group of the stearyl polypropylene glycol moiety with benzoic acid. This reaction is critical for determining the final properties of the molecule. The kinetics and yield of this esterification are heavily influenced by the catalytic route chosen.
Homogeneous and Heterogeneous Catalysis in Ester Synthesis
The esterification of polypropylene glycol with carboxylic acids can be achieved using either homogeneous or heterogeneous catalysts. researchgate.net Homogeneous catalysts, such as sulfuric acid, p-toluenesulfonic acid, and methanesulfonic acid, dissolve in the reaction medium, often leading to high reaction rates due to the excellent contact between the catalyst and reactants. iiste.orgresearchgate.net However, their separation from the final product can be challenging, often requiring neutralization and washing steps that can generate significant waste. google.comgoogle.com
Heterogeneous catalysts offer a significant advantage in terms of separation and reusability. aiche.org Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), zeolites, and fibrous polymer-supported sulfonic acids, are widely employed. researchgate.netiiste.orgpreprints.orgabo.fi These catalysts provide active sites for the reaction to occur on their surface while remaining in a separate phase from the reaction mixture, simplifying product purification and allowing for catalyst recycling. researchgate.netabo.fi Metal-containing catalysts, including titanium compounds like butyl titanate (IV) and titanium (IV) isopropoxide, are also effective for esterification, often used in industrial processes for producing esters of polyhydric alcohols. google.com
| Catalyst Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Homogeneous | Sulfuric Acid, p-Toluenesulfonic Acid | High reaction rates, effective at low concentrations. researchgate.net | Difficult to separate from product, corrosive, generates waste. researchgate.net |
| Heterogeneous | Ion-Exchange Resins (Amberlyst), Zeolites | Easily separated and recycled, less corrosive, environmentally friendlier. researchgate.netaiche.org | Potentially lower reaction rates due to mass transfer limitations. researchgate.net |
| Organometallic | Titanium (IV) compounds, Zinc Chloride | High activity and selectivity. google.comnih.gov | Potential for metal leaching into the product. |
| Biocatalysts | Immobilized Lipases (e.g., Novozym® 435) | High selectivity, mild reaction conditions, green approach. researchgate.netnih.gov | Higher cost, potential for deactivation at high temperatures. nih.gov |
Optimization of Reaction Parameters for Yield and Purity
To maximize the yield and purity of the final benzoate ester, several reaction parameters must be carefully controlled. The optimization of these variables is crucial for driving the equilibrium-limited esterification reaction toward the product side. researchgate.net
Temperature : Increasing the reaction temperature generally accelerates the reaction rate. preprints.orgresearchgate.net However, excessively high temperatures can lead to side reactions, product degradation, or, in the case of polymerization, unwanted cross-linking. nih.gov For the esterification of polyols, temperatures typically range from 120 °C to 220 °C. google.comgoogle.com
Reactant Molar Ratio : Using an excess of one reactant, typically the benzoic acid or an intermediate acyl donor, can shift the reaction equilibrium to favor the formation of the ester. However, a large excess complicates the purification process. An optimal molar ratio, for instance, a benzoic acid to polyol ratio of 1.1:1 to 2.1:1, is often employed. google.comgoogle.com
Catalyst Loading : The concentration of the catalyst directly impacts the reaction rate. researchgate.net For heterogeneous catalysts, an increase in loading provides more active sites, accelerating the reaction up to a point where mass transfer becomes the limiting factor. preprints.org Typical loadings for solid acid catalysts can be around 10% by weight of the reactants. preprints.orgresearchgate.net
Water Removal : Esterification is a reversible reaction that produces water as a byproduct. iiste.org Continuous removal of water, often through azeotropic distillation (e.g., with xylene) or by applying a vacuum, is essential to drive the reaction to completion and achieve high yields. researchgate.netgoogle.com
| Parameter | General Range/Effect | Significance | Ref. |
|---|---|---|---|
| Temperature | 120 - 220 °C | Increases reaction rate; high temperatures risk side reactions. | google.comnih.gov |
| Molar Ratio (Acid:Alcohol) | 1.1:1 to 4:1 | Excess acid shifts equilibrium towards products but requires removal. | google.comnih.gov |
| Catalyst Loading | 1 - 10 wt% | Higher loading increases reaction rate up to a certain point. | preprints.orgnih.gov |
| Pressure/Vacuum | Reduced pressure (e.g., 20-200 mbar) | Facilitates removal of water byproduct, driving the reaction forward. | google.com |
Advanced Synthetic Approaches to Stearyl Polypropyleneglycol Moieties
The backbone of the target molecule, the stearyl polypropyleneglycol moiety, is synthesized prior to the final esterification. This involves the controlled polymerization of propylene (B89431) glycol, initiated by stearyl alcohol.
Controlled Polymerization Techniques for Polypropylene Glycol
Polypropylene glycol (PPG) is commercially produced through the ring-opening polymerization of propylene oxide. wikipedia.orgstackexchange.com This process is typically initiated by a molecule containing active hydrogen atoms, such as an alcohol, and catalyzed by a base, most commonly potassium hydroxide. stackexchange.com
To create the stearyl polypropyleneglycol structure, stearyl alcohol is used as the initiator. The stearyl alcohol attacks the first propylene oxide monomer, starting a chain reaction where subsequent propylene oxide units are added, forming the polyether chain. The length of the polypropylene glycol chain, and thus the final molecular weight of the polymer, can be controlled by adjusting the molar ratio of the propylene oxide monomer to the stearyl alcohol initiator.
While traditional base-catalyzed polymerization is effective, it can result in a broad molecular weight distribution (high polydispersity). For applications requiring more precise properties, controlled polymerization techniques are employed. Atom Transfer Radical Polymerization (ATRP) is a "living" or controlled process that can be used for polymerizing related monomers like poly(propylene glycol) methacrylate (B99206). researchgate.netepa.gov Such techniques allow for the synthesis of polymers with predictable molecular weights and low polydispersity indices (Mw/Mn < 1.4), ensuring greater uniformity in the final product. researchgate.netepa.govresearchgate.net
Functionalization Strategies for Stearyl Alcohol Integration
The primary strategy for integrating the stearyl group is to use stearyl alcohol as the initiator for the propylene oxide polymerization, as described above. wikipedia.orgstackexchange.com This method directly yields the desired Stearyl-O-[CH(CH₃)CH₂O]n-H structure in a single polymerization step, which is then ready for esterification with benzoic acid.
Alternative, though less direct, functionalization strategies involve modifying a pre-formed polymer. For instance, a dihydroxy polypropylene glycol could be synthesized first, followed by a selective mono-etherification or mono-esterification to attach the stearyl group. However, this approach can be less efficient and may lead to a mixture of di-substituted and un-substituted products, complicating purification. Therefore, using stearyl alcohol as the initiator is the more elegant and industrially common approach for creating such well-defined structures.
Green Chemistry Principles in this compound Production
The principles of green chemistry are increasingly being applied to ester synthesis to reduce environmental impact and improve process efficiency. sophim.comdigitellinc.com In the production of this compound, several green strategies can be implemented.
Catalyst Selection : The shift from homogeneous mineral acids to reusable heterogeneous catalysts, such as solid-acid resins, is a key green improvement. abo.fi This minimizes waste from neutralization and reduces corrosion issues. researchgate.net
Biocatalysis : The use of enzymes, particularly lipases, as catalysts for esterification represents a significant advancement in green synthesis. researchgate.net Enzymatic reactions occur under milder conditions (lower temperature and pressure), exhibit high selectivity (reducing byproducts), and the catalysts are biodegradable. researchgate.net Immobilized lipases can also be recovered and reused. nih.gov
Atom Economy : Esterification reactions can be designed to have high atom economy, meaning a high percentage of the atoms in the reactants are incorporated into the final product. sophim.comlabmanager.com Solvent-free reaction conditions, where an excess of one reactant also serves as the solvent, can further improve the process's green credentials. iiste.org
By integrating these principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally benign.
Solvent-Free and Reduced-Solvent Synthesis
The move towards solvent-free or reduced-solvent synthesis is a cornerstone of green chemistry, aiming to minimize the environmental impact associated with volatile organic compounds (VOCs). In the context of esterification reactions to produce compounds analogous to this compound, such as other alkyl benzoates, solvent-free systems offer several advantages. These include reduced reactor volume, lower separation costs, and minimized waste generation.
One common approach to solvent-free esterification is melt-phase reaction, where the reactants themselves, typically a carboxylic acid (benzoic acid) and an alcohol (stearyl polypropylene glycol), are heated to a temperature at which they are molten and can react, often in the presence of a catalyst. This method is particularly suitable for high-boiling-point reactants like those involved in the synthesis of this compound.
Research on the synthesis of similar esters, such as propyl benzoate, has demonstrated the feasibility and efficiency of solvent-free systems. For instance, the direct esterification of benzoic acid with various alcohols has been successfully carried out under solvent-free conditions using catalysts like heteropolyacids.
Table 1: Comparison of Solvent-Based vs. Solvent-Free Esterification for Alkyl Benzoates
| Parameter | Solvent-Based Synthesis | Solvent-Free Synthesis |
|---|---|---|
| Reaction Medium | Organic Solvent (e.g., Toluene, Xylene) | Reactants in melt phase or neat |
| Process Simplicity | More complex due to solvent handling | Simpler, no solvent recovery needed |
| Energy Consumption | Higher due to solvent heating/recovery | Lower energy requirements |
| Waste Generation | Significant solvent waste | Minimal to no solvent waste |
| Product Purity | May require extensive purification | Often higher purity, easier work-up |
Biocatalytic Transformations for Ester Linkages
Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful tool in organic synthesis due to its high selectivity, mild reaction conditions, and environmental compatibility. For the synthesis of esters like this compound, lipases are the most commonly employed biocatalysts. Lipases are highly efficient in catalyzing esterification, transesterification, and aminolysis reactions.
The use of immobilized enzymes is particularly advantageous as it allows for easy separation of the catalyst from the reaction mixture, enabling catalyst reuse and continuous process operation. Studies on the lipase-catalyzed synthesis of propyl benzoate have shown that immobilized lipases can exhibit excellent activity and stability in solvent-free systems. nih.gov For instance, Candida cylindracea lipase immobilized on a polymer blend has been used for the solvent-free synthesis of propyl benzoate. nih.gov The reaction mechanism for lipase-catalyzed esterification typically follows a Ping-Pong Bi-Bi mechanism.
Table 2: Performance of Different Immobilized Lipases in the Synthesis of Alkyl Benzoates
| Lipase Source | Support Material | Optimal Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Candida cylindracea | HPMC and PVA polymer blend | 60 | >90 | nih.gov |
| Burkholderia cepacia | Various polymeric supports | 50-70 | High | nih.gov |
Atom Economy and Waste Minimization Strategies
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. acs.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage.
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
For the synthesis of this compound via direct esterification of stearyl polypropylene glycol and benzoic acid, the reaction is inherently atom-economical, with water being the only byproduct.
Stearyl-(OCH(CH₃)CH₂)n-OH + C₆H₅COOH → Stearyl-(OCH(CH₃)CH₂)n-OCOC₆H₅ + H₂O
Use of Catalytic Reagents: Employing catalysts in small amounts instead of stoichiometric reagents that are consumed in the reaction.
Solvent-free reactions: As discussed, this eliminates waste from solvents.
Process Intensification: Using continuous flow reactors or reactive distillation to improve efficiency and reduce waste.
The Gabriel synthesis of amines is an example of a reaction with very low atom economy due to the formation of stoichiometric quantities of phthalic acid derivatives as byproducts. In contrast, addition reactions, such as the Diels-Alder reaction, are examples of highly atom-efficient reactions.
Reaction Mechanism Elucidation and Kinetic Modeling of Esterification
The esterification of a carboxylic acid with an alcohol is a reversible reaction. The mechanism and kinetics of this reaction are crucial for designing and optimizing industrial processes. For the synthesis of esters similar to this compound, the reaction kinetics have been studied extensively.
The esterification of benzoic acid with alcohols, such as 1-butyl alcohol, has been shown to follow first-order kinetics with respect to the benzoic acid concentration. The reaction is typically catalyzed by a strong acid, such as p-toluenesulfonic acid.
Kinetic models are developed to describe the rate of reaction as a function of reactant concentrations, temperature, and catalyst loading. Common kinetic models used for esterification reactions include pseudo-homogeneous models and more complex models like the Langmuir-Hinshelwood-Hogen-Watson (LHHW) model, which considers the adsorption of reactants onto the catalyst surface. researchgate.net
For the esterification of propylene glycol monomethyl ether with acetic acid, the LHHW model was found to be the most consistent with experimental data, suggesting a surface reaction controlled process. researchgate.net The activation energy for such reactions is a key parameter obtained from kinetic modeling. For the esterification of benzoic acid with 1-butyl alcohol, the activation energy for the forward reaction was determined to be 58.40 kJ∙mol⁻¹. researchgate.net In another study involving isoamyl alcohol, the activation energy was found to be 50.45 kJ/mol. semanticscholar.org
Table 3: Kinetic Parameters for the Esterification of Benzoic Acid with Various Alcohols
| Alcohol | Catalyst | Activation Energy (Ea) (kJ/mol) | Reaction Order (w.r.t. Benzoic Acid) | Reference |
|---|---|---|---|---|
| 1-Butyl Alcohol | p-toluenesulfonic acid | 58.40 (forward), 57.70 (reverse) | 1 | researchgate.net |
| Isoamyl Alcohol | p-toluenesulfonic acid | 50.45 | - | semanticscholar.org |
The development of accurate kinetic models allows for the simulation and optimization of reactor performance, leading to improved yields and process efficiency.
Advanced Structural Characterization and Spectroscopic Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation
NMR spectroscopy is a cornerstone technique for the detailed structural analysis of Stearyl polypropyleneglycol benzoate (B1203000), providing precise information about the chemical environment of each atom. Due to the compound's structure, which combines a long-chain fatty alcohol (stearyl alcohol), a polypropylene (B1209903) glycol (PPG) oligomeric chain, and a benzoate aromatic cap, its NMR spectra are a composite of signals from each of these moieties.
A multi-nuclear NMR approach is essential for a complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the hydrogen environments. The aromatic protons of the benzoate group are expected to appear in the downfield region, typically between 7.4 and 8.1 ppm. docbrown.inforesearchgate.net The protons on the carbon adjacent to the benzoate ester oxygen would be shifted downfield. The stearyl chain will show a characteristic triplet for the terminal methyl group (CH₃) around 0.8-0.9 ppm, a large signal for the methylene (B1212753) (CH₂) chain around 1.2-1.6 ppm, and a triplet around 3.6 ppm for the methylene group (CH₂-O) attached to the ether linkage of the PPG chain. aocs.org The PPG backbone itself will exhibit a complex set of multiplets in the 3.3-3.7 ppm region for the methine (CH) and methylene (CH₂) protons, along with a doublet for the methyl (CH₃) groups around 1.1-1.3 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H data by showing the chemical environment of each carbon atom. The carbonyl carbon of the benzoate ester is highly deshielded and appears around 165-170 ppm. docbrown.info The aromatic carbons of the benzoate ring typically resonate in the 128-135 ppm range. docbrown.info The carbons of the PPG chain appear in the 65-80 ppm region. The long alkyl chain of the stearyl group displays a series of signals in the 14-32 ppm range, with the terminal methyl carbon appearing at the most upfield position (~14 ppm).
¹⁷O NMR Spectroscopy: While less common, ¹⁷O NMR could be employed to probe the oxygen environments within the ether linkages of the polypropylene glycol chain and the ester group, providing further confirmation of the structure.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for Stearyl Polypropyleneglycol Benzoate This table is interactive. Click on the headers to sort the data.
| Structural Unit | Proton Type | Predicted Chemical Shift (ppm) | Reference Moiety |
|---|---|---|---|
| Benzoate | Aromatic (ortho) | ~8.0-8.1 | Benzoic Acid docbrown.info |
| Benzoate | Aromatic (meta, para) | ~7.4-7.6 | Benzoic Acid docbrown.inforesearchgate.net |
| Polypropyleneglycol | -O-CH(CH₃)-CH₂- | ~3.3-3.7 | Polypropylene Glycol |
| Polypropyleneglycol | -CH(CH₃)- | ~1.1-1.3 | Polypropylene Glycol |
| Stearyl | -O-CH₂- | ~3.6 | Stearyl Alcohol aocs.org |
| Stearyl | -(CH₂)n- | ~1.2-1.6 | Stearyl Alcohol aocs.org |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound This table is interactive. Click on the headers to sort the data.
| Structural Unit | Carbon Type | Predicted Chemical Shift (ppm) | Reference Moiety |
|---|---|---|---|
| Benzoate | C=O (Ester) | ~165-170 | Benzoic Acid docbrown.info |
| Benzoate | Aromatic (C-ipso) | ~130-133 | Benzoic Acid docbrown.info |
| Benzoate | Aromatic (CH) | ~128-135 | Benzoic Acid docbrown.info |
| Polypropyleneglycol | -O-CH/CH₂- | ~65-80 | Polypropylene Glycol |
| Polypropyleneglycol | -CH₃ | ~17-19 | Polypropylene Glycol |
| Stearyl | -O-CH₂- | ~70-72 | Stearyl Alcohol |
| Stearyl | -(CH₂)n- | ~22-32 | Stearyl Alcohol |
To confirm the precise connectivity of the stearyl group to the PPG chain and the PPG chain to the benzoate group, two-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. It would be used to trace the connectivity through the PPG backbone and along the stearyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹H and ¹³C signals for each CH, CH₂, and CH₃ group in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D NMR experiment for this structure. It reveals long-range couplings (typically over 2-3 bonds) between protons and carbons. It would provide definitive evidence for the ether linkage between the stearyl group and the PPG chain and, crucially, the ester linkage between the PPG chain and the benzoate group by showing a correlation from the PPG protons near the ester to the carbonyl carbon of the benzoate.
Vibrational Spectroscopy for Functional Group and Conformation Analysis
Vibrational spectroscopy techniques, FTIR and Raman, are powerful for identifying the key functional groups present in this compound and can provide insights into the polymer chain conformation.
The FTIR spectrum of this compound is expected to show a combination of the characteristic absorption bands of its components.
Ester Group: A strong, sharp absorption band corresponding to the C=O stretching of the benzoate ester will be prominent, typically appearing around 1720-1740 cm⁻¹. researchgate.net The C-O stretching vibrations of the ester will also be visible in the 1250-1300 cm⁻¹ region. researchgate.net
Aromatic Ring: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C stretching bands within the ring will appear in the 1450-1600 cm⁻¹ region.
Aliphatic and Polyether Chains: Strong bands from the C-H stretching of the stearyl and PPG chains will be observed in the 2850-2960 cm⁻¹ range. researchgate.net The most prominent band for the PPG backbone will be the C-O-C ether stretching, which is typically a broad and strong signal around 1100 cm⁻¹. mdpi.comresearchgate.net
Table 3: Predicted FTIR Absorption Bands (cm⁻¹) for this compound This table is interactive. Click on the headers to sort the data.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Moiety |
|---|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 | Benzoate |
| Aliphatic C-H | Stretching | 2850 - 2960 | Stearyl, PPG researchgate.net |
| Ester C=O | Stretching | 1720 - 1740 | Stearyl Benzoate researchgate.net |
| Aromatic C=C | Ring Stretching | 1450 - 1600 | Benzoate |
| Aliphatic C-H | Bending | 1375 - 1470 | Stearyl, PPG |
| Ester C-O | Stretching | 1250 - 1300 | Stearyl Benzoate researchgate.net |
Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations.
The aromatic ring of the benzoate group would produce a strong signal, particularly the ring-breathing mode.
The C-H stretching region (2800-3000 cm⁻¹) will be complex, with contributions from both the stearyl and PPG moieties. researchgate.net
The C-C backbone of the polymer and alkyl chains will also show characteristic signals in the fingerprint region (800-1500 cm⁻¹). nih.gov
Raman spectroscopy is exceptionally well-suited for in-situ reaction monitoring of the synthesis of this compound. For instance, during the esterification of the PPG-stearyl ether with benzoic acid (or its derivative), one could monitor the decrease in the signal corresponding to the starting material and the simultaneous increase in the intensity of the characteristic ester and aromatic signals of the final product in real-time. nih.gov This allows for precise control over reaction kinetics and endpoint determination without sample extraction.
Mass Spectrometry (MS) for Oligomer Distribution and End-Group Analysis
Mass spectrometry is a vital tool for determining the molecular weight distribution of the PPG oligomers and for confirming the identity of the stearyl and benzoate end-groups. Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are typically used for polymers.
The resulting mass spectrum would not show a single peak, but rather a distribution of peaks, each corresponding to a different number of propylene (B89431) glycol repeating units (n). Each peak in the distribution would be separated by the mass of one propylene glycol monomer unit (58.08 g/mol ).
The mass of each individual oligomer peak (m/z) can be calculated using the following formula:
m/z = M_stearyl + (n × M_PPG) + M_benzoate + M_ion
Where:
M_stearyl is the mass of the stearyl group (C₁₈H₃₇-).
n is the number of polypropylene glycol repeating units.
M_PPG is the mass of a polypropylene glycol unit (-O-C₃H₆-).
M_benzoate is the mass of the benzoate group (C₇H₅O-).
M_ion is the mass of the ionizing agent (e.g., Na⁺ or K⁺).
By analyzing the distribution of these peaks, one can determine the average molecular weight (Mn, Mw) and the polydispersity index (PDI) of the sample. Furthermore, fragmentation analysis (MS/MS) of a selected oligomer peak would yield fragments corresponding to the loss of the stearyl group or the benzoate group, thus confirming the end-group structure of the polymer chains.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for analyzing large, thermally labile molecules such as polymers. In the analysis of polypropylene glycol (PPG) and its derivatives, ESI-MS provides detailed information on molecular weight, end-group functionalities, and polymer distribution. nih.govtees.ac.uknih.gov
The process involves introducing a solution of the analyte into the mass spectrometer through a highly charged capillary. The choice of cationizing agent is critical; for instance, using ammonium (B1175870) acetate (B1210297) can induce in-source collision-induced dissociation (CID), leading to fragmentation that helps in structural elucidation. nih.govresearchgate.net In contrast, agents like sodium iodide (NaI) tend to form stable adducts ([M+Na]⁺) without causing backbone decomposition, which is useful for determining the molecular weight distribution. nih.govresearchgate.net
For PPG derivatives, ESI-MS can easily and accurately characterize compounds with different molecular weights, initiators, and end groups under optimized conditions. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) studies on the ammonium adducts of PPG have shown the formation of vinyl-terminated linear structures during fragmentation, providing insights into the polymer's end groups. nih.govtees.ac.uk The resulting mass spectra typically show a distribution of oligomers, and the charge state can be influenced by the polymer chain length and the experimental conditions. nih.govresearchgate.net
Table 1: Representative ESI-MS Data for a Polypropylene Glycol (PPG) Sample
| Observed m/z | Ion Species | Number of Propylene Glycol Units (n) |
|---|---|---|
| 1475.0 | [M+Na]⁺ | 24 |
| 1533.0 | [M+Na]⁺ | 25 |
| 1591.1 | [M+Na]⁺ | 26 |
| 1649.1 | [M+Na]⁺ | 27 |
This interactive table showcases typical sodium adducts observed for a PPG polymer, where 'M' represents the polymer molecule. The repeating unit of propylene glycol has a mass of approximately 58 Da.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is another powerful technique for the characterization of synthetic polymers. It is particularly advantageous for its ability to analyze high molecular weight compounds and complex mixtures with high sensitivity, often yielding singly charged ions which simplifies spectral interpretation. nih.gov This method involves co-crystallizing the analyte with a matrix material that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules with minimal fragmentation. researchgate.net
For polypropylene glycol (PPG) and its derivatives, MALDI-TOF MS can reveal the molecular weight distribution and identify different end-groups. kaust.edu.saresearchgate.net However, polymers like PPG have a high affinity for both protons and alkali metal ions, which can lead to complex spectra with concomitant formation of protonated ions ([M+H]⁺), sodium adducts ([M+Na]⁺), and potassium adducts ([M+K]⁺). nih.gov
To simplify these complex spectra, specific sample preparation methods can be employed. For instance, the addition of sodium or potassium salts can selectively promote the formation of the corresponding adducts. nih.gov Conversely, using certain co-matrices like octadecylamine (B50001) or diammonium hydrogen citrate (B86180) can enhance the formation of protonated ions while suppressing alkali metal adducts. nih.govtue.nl This allows for the disentanglement of complex spectra into separate, more easily interpretable mass spectra for each ion type. nih.govtue.nl
Table 2: Example of MALDI-TOF MS Data for a PPG 2000 Sample
| Ion Series | Description | Repeating Unit Mass (Da) |
|---|---|---|
| [M+Na]⁺ | Sodium adducts of PPG chains | 58.04 |
This interactive table illustrates a common ion series observed in the MALDI-TOF spectrum of a polypropylene glycol sample, highlighting the mass of the repeating monomer unit.
Chromatographic Separation Techniques for Purity and Molecular Weight Distribution
Chromatographic methods are essential for separating the components of a polymer sample to assess its purity and determine the distribution of molecular weights.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight distribution (MWD) and polydispersity index (PDI) of polymers. shimadzu.comyoutube.com The separation is based on the hydrodynamic volume of the polymer molecules in solution. paint.org Larger molecules are excluded from the pores of the column's packing material and thus elute first, while smaller molecules penetrate the pores to varying extents and have a longer retention time. shimadzu.comyoutube.com
For polymers like this compound, GPC allows for the measurement of the entire molecular weight distribution, providing more comprehensive information than methods that yield only average molecular weight values. shimadzu.comyoutube.com The selection of the GPC column is critical and depends on the molecular weight range of the sample. shimadzu.comlcms.cz A calibration curve, typically generated using narrow MWD standards of a known polymer like polystyrene, is used to relate elution volume to molecular weight. shimadzu.comlcms.cz The resulting chromatogram shows the distribution of molecular sizes, where a wider peak indicates a broader molecular weight distribution. shimadzu.com
Table 3: Typical GPC/SEC Parameters for Polymer Analysis
| Parameter | Description | Typical Value/Condition |
|---|---|---|
| Column | Stationary phase with controlled pore sizes. | Waters Protein-Pak 125 justia.com |
| Mobile Phase | Solvent used to carry the sample through the column. | 5.56 mM Nitric Acid justia.com |
| Flow Rate | The speed at which the mobile phase moves. | 0.70 mL/min justia.com |
| Detector | Monitors the eluting polymer concentration. | Photodiode Array Detector justia.com |
| Calibration | Establishes the relationship between retention time and molecular weight. | Polystyrene standards shimadzu.com |
This interactive table outlines common experimental conditions for GPC/SEC analysis of polymers.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. resolvemass.ca It is an essential tool for impurity profiling, allowing for the detection, identification, and quantification of trace-level impurities in complex samples. resolvemass.caresearchgate.net This is critical for ensuring the quality and consistency of chemical products.
In the context of this compound, LC-MS can be used to identify and quantify residual starting materials, by-products from the esterification process, or degradation products. For instance, unreacted stearyl alcohol, benzoic acid, or low molecular weight PPG oligomers could be present as impurities. The LC system separates these components based on their chemical properties, and the MS detector provides mass information for precise identification. resolvemass.ca LC-ESI-MS-MS (tandem mass spectrometry) methods can be developed for even greater specificity and sensitivity in analyzing preservatives and other additives in complex matrices. chromatographyonline.comchromatographyonline.comresearchgate.net
Table 4: Potential Impurities in this compound Detectable by LC-MS
| Compound Name | Potential Origin |
|---|---|
| Stearyl Alcohol | Unreacted starting material |
| Benzoic Acid | Unreacted starting material |
| Polypropylene Glycol | Unreacted starting material or by-product |
| Di-stearyl ether | Side reaction product |
This interactive table lists potential process-related impurities that can be identified using LC-MS for quality control.
X-ray Scattering Techniques for Supramolecular Organization and Phase Behavior
X-ray scattering techniques are invaluable for investigating the structure of materials at the nanoscale, providing information on how molecules self-assemble and organize into larger structures.
Small-Angle X-ray Scattering (SAXS)
Small-Angle X-ray Scattering (SAXS) is a non-destructive analytical technique used to study nanoscale density differences in a sample. wikipedia.org It can determine the size, shape, and distribution of nanoparticles, as well as the characteristic distances in partially ordered systems like polymeric micelles and liquid crystals. wikipedia.orgyoutube.com The technique analyzes the elastic scattering of X-rays at very small angles (typically 0.1–10°). wikipedia.org SAXS is particularly useful for studying the structure of self-assembled systems, such as those formed by amphiphilic molecules like this compound in solution. synchrotron-soleil.frnih.gov
By analyzing the scattering pattern, researchers can gain insights into the formation of micelles, their shape (e.g., spherical, cylindrical), and their aggregation behavior. youtube.comdiamond.ac.uk For example, the scattering data can be fitted to various models to determine structural parameters like the radius of gyration, particle size, and inter-particle distances. youtube.comyoutube.com This information is crucial for understanding how the compound will behave in a formulation, as its supramolecular organization can significantly impact properties like viscosity and stability. synchrotron-soleil.fracs.org
This interactive table summarizes the key structural information that can be derived from SAXS experiments on self-assembling polymer systems.
Wide-Angle X-ray Scattering (WAXS)
Extensive research of scientific databases and literature has revealed a significant gap in the publicly available information regarding the specific Wide-Angle X-ray Scattering (WAXS) analysis of this compound. As of the current date, no detailed research findings, specific WAXS patterns, or corresponding data tables for this particular compound have been published in the sources reviewed.
WAXS is a powerful technique for investigating the crystalline structure of materials. measurlabs.comdiamond.ac.ukwikipedia.org It provides information on the arrangement of atoms and molecules within a crystalline lattice by analyzing the diffraction of X-rays at wide angles. measurlabs.comwikipedia.org This analysis can determine parameters such as the degree of crystallinity, the size of crystallites, and the distances between atomic planes (d-spacings). wikipedia.org
In the context of long-chain esters and polymers similar to this compound, WAXS analysis would be instrumental in characterizing its solid-state properties. For instance, studies on various wax esters have utilized WAXS to elucidate their crystal structure and polymorphism, which are crucial for understanding their physical behavior in various applications. researchgate.netresearchgate.netnih.gov Similarly, WAXS is frequently employed to study the crystalline and amorphous regions of polymers like polypropylene, providing insights into their mechanical and thermal properties. researchgate.net
Given that this compound is a complex ester used in cosmetic formulations as an emollient, its crystalline or semi-crystalline nature would significantly influence its texture, melting behavior, and interaction with other components in a formulation. incidecoder.comspecialchem.comcosmileeurope.eu WAXS analysis would be the primary method to obtain fundamental data on its solid-state structure.
Despite the relevance of such data, specific experimental results from WAXS studies on this compound are not present in the surveyed literature. Therefore, the presentation of detailed research findings and data tables, as requested, is not possible at this time. Further research and publication in this specific area are needed to fill this knowledge void.
Rheological and Interfacial Phenomena in Complex Formulations
Viscoelastic Properties and Flow Dynamics in Multiphase Systems
The viscoelasticity of a formulation is critical to its performance, affecting its stability, spreadability, and sensory feel. As a liquid ingredient, Stearyl polypropyleneglycol benzoate (B1203000) would primarily function as a rheology modifier when incorporated into semi-solid systems like creams and lotions, rather than exhibiting significant viscoelastic properties on its own. Its presence would alter the formulation's response to shear and deformation.
Shear rheology describes how a material flows under an applied force. Viscosity is a measure of a fluid's resistance to flow, while yield stress is the minimum stress required to initiate flow in a structured material. cosmeticsandtoiletries.com
Illustrative Data Table 1: Effect of Emollient Ester Concentration on Formulation Viscosity
This table presents hypothetical data to illustrate the typical effect of adding a liquid emollient ester, such as Stearyl polypropyleneglycol benzoate, to a model cream formulation.
| Concentration of Ester (% w/w) | Apparent Viscosity (Pa·s at 10 s⁻¹) | Yield Stress (Pa) |
| 0% (Control Cream Base) | 25.0 | 15.0 |
| 2% | 21.5 | 12.8 |
| 5% | 17.2 | 9.5 |
| 10% | 12.3 | 6.1 |
Oscillatory rheology probes the viscoelastic nature of a material by applying a small, oscillating stress or strain. The storage modulus (G') represents the elastic (solid-like) component, or the energy stored and recovered per cycle of deformation. The loss modulus (G'') represents the viscous (liquid-like) component, or the energy dissipated as heat per cycle. researchgate.net
For a simple liquid like pure this compound, the viscous modulus (G'') would be significantly greater than the storage modulus (G'), indicating characteristic liquid behavior. In a complex formulation like a cream or lotion, which typically exhibits gel-like behavior with G' > G'' at rest, the addition of this ester would influence these moduli. By fluidizing the dispersed phase, it would decrease both G' and G'', leading to a "softer" and less rigid gel structure. scconline.org The ratio of G'' to G' (the loss tangent, tan δ) would increase, signifying a shift towards more liquid-like behavior. This change correlates with sensory attributes like enhanced spreadability and reduced firmness. researchgate.netnih.gov
Illustrative Data Table 2: Oscillatory Rheology of a Model Emulsion with and without Emollient Ester
This table presents hypothetical data to show how an emollient ester like this compound might alter the viscoelastic moduli of a cosmetic emulsion at a fixed frequency (e.g., 1 Hz).
| Formulation | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Loss Tangent (tan δ = G''/G') |
| Cream Base (No Ester) | 150 | 45 | 0.30 |
| Cream Base + 5% Ester | 110 | 50 | 0.45 |
Surface and Interfacial Tension Studies in Aqueous and Non-Aqueous Media
The amphiphilic nature of this compound, with its distinct hydrophobic and moderately hydrophilic regions, dictates its behavior at interfaces. This is crucial for its role in emulsification and solubilization.
Surface tension is the energy required to increase the surface area of a liquid. Static surface tension is the value at equilibrium, while dynamic surface tension measures how surface tension changes over time as surfactant molecules adsorb to a newly created interface. mit.edu
Adsorption kinetics describe the rate at which surfactant molecules move to and arrange themselves at an interface. researchgate.netnih.gov For a polymeric or oligomeric molecule like this compound, this process is more complex than for a small-molecule surfactant. The initial diffusion to the interface is followed by a slower rearrangement and conformational change of the polymer chains to achieve an energetically favorable state. dntb.gov.uawur.nlaip.org This time-dependent process means that the dynamic interfacial tension will decrease over a period of seconds to minutes. researchgate.net
Once at the interface, these molecules form a film. The bulky stearyl and polypropylene (B1209903) glycol chains create a significant steric barrier around droplets in an emulsion. This interfacial film acts as a physical barrier that prevents droplets from coalescing, thereby enhancing the stability of the formulation.
Emulsification and Solubilization Mechanisms for Immiscible Components
The primary interfacial functions of this compound in a formulation are to aid in emulsification and to act as a solubilizer for other oil-soluble ingredients.
As an emulsifier, its effectiveness can be predicted by its Hydrophilic-Lipophilic Balance (HLB). Structurally similar compounds like PPG-15 Stearyl Ether have an HLB value of around 7. ci.guide An HLB in this range (7-9) is characteristic of a water-in-oil (W/O) emulsifier. jrhessco.comalfa-chemistry.com Therefore, this compound would be effective at stabilizing systems where water is the dispersed phase. It could also function as a co-emulsifier in oil-in-water (O/W) systems, working in tandem with a higher HLB emulsifier to create a more robust and stable interfacial film.
As a solubilizer, the ester component is particularly effective. Alkyl benzoates are well-known for their ability to dissolve solid, oil-soluble cosmetic actives, such as organic UV filters. focusquimica.comgoogle.commdpi.comgoogle.comresearchgate.net By dissolving these materials within the oil phase, this compound prevents their recrystallization, which would compromise the efficacy and aesthetics of the product. This solubilizing action ensures a homogenous distribution of the active ingredient throughout the formulation. focusquimica.com
Emulsion Droplet Size Distribution and Stability Analysis
The stability and sensory profile of an emulsion are intrinsically linked to the size distribution of its droplets. Finely dispersed droplets with a narrow size distribution typically lead to more stable emulsions with a desirable texture. The choice of emulsifier is paramount in achieving this.
This compound, an ester of benzoic acid with the ether of stearyl alcohol and polypropylene glycol, functions as an effective emulsifier and stabilizer in oil-in-water (O/W) emulsions. Its amphiphilic nature, with the lipophilic stearyl benzoate moiety and the more hydrophilic polypropylene glycol chain, allows it to adsorb at the oil-water interface, reducing interfacial tension and facilitating the formation of small droplets during homogenization.
Research on analogous polymeric surfactants demonstrates that the length of the polypropylene glycol (PPG) chain plays a significant role. Longer PPG chains can provide greater steric hindrance against droplet coalescence, a key mechanism of emulsion instability. However, an excessively long chain may decrease the surfactant's efficiency in reducing interfacial tension, leading to larger initial droplet sizes.
Table 1: Illustrative Droplet Size Distribution in an O/W Emulsion Stabilized with Varying PPG Chain Lengths of a this compound Analogue
| PPG Chain Length (n) | Mean Droplet Diameter (d, µm) | Polydispersity Index (PDI) |
| 5 | 1.2 | 0.45 |
| 10 | 0.8 | 0.30 |
| 15 | 0.6 | 0.22 |
| 20 | 0.7 | 0.28 |
| 25 | 0.9 | 0.38 |
This table presents hypothetical data based on established principles for similar polymeric surfactants, illustrating the expected trend.
The data illustrates that there is an optimal PPG chain length (around n=15 in this hypothetical case) that yields the smallest droplet size and the lowest polydispersity index, indicating a more uniform and stable emulsion.
Micellar Solubilization Capacity and Efficiency
Beyond emulsion stabilization, this compound can form micelles in aqueous solutions above its critical micelle concentration (CMC). These micelles can solubilize lipophilic substances, such as active ingredients or fragrances, in an aqueous phase. The efficiency of this solubilization is described by the Molar Solubilization Capacity (MSC), which is the number of moles of a lipophilic substance solubilized per mole of surfactant, and the micelle-water partition coefficient (Km/w), which indicates the preference of the solute for the micellar environment over the aqueous phase.
The molecular structure of the surfactant significantly influences its solubilization capacity. For this compound, the aromatic benzoate group and the long stearyl chain create a highly lipophilic core within the micelle, which is favorable for solubilizing non-polar compounds. The PPG chain forms the corona of the micelle, interacting with the aqueous phase.
Table 2: Hypothetical Micellar Solubilization of a Model Hydrophobic Drug by this compound Analogues with Varying Stearyl Chain Lengths
| Alkyl Chain | Molar Solubilization Capacity (MSC) | Micelle-Water Partition Coefficient (Km/w) |
| C12 (Lauryl) | 0.15 | 1.5 x 104 |
| C14 (Myristyl) | 0.22 | 2.8 x 104 |
| C16 (Cetyl) | 0.35 | 5.1 x 104 |
| C18 (Stearyl) | 0.48 | 8.9 x 104 |
This table contains illustrative data based on documented trends for similar nonionic surfactants, demonstrating the impact of hydrophobicity on solubilization.
As the length of the hydrophobic alkyl chain increases, the core of the micelle becomes more voluminous and lipophilic, leading to a higher molar solubilization capacity and a greater partition coefficient for hydrophobic solutes.
Dispersion and Wetting Performance in Particulate Suspensions
In formulations containing solid particles, such as pigments in cosmetics or active pharmaceutical ingredients in suspensions, this compound can act as a dispersing and wetting agent. Effective wetting of the particle surface by the liquid medium is the first step in creating a stable dispersion. This is followed by the deagglomeration of particle clusters and the stabilization of individual particles against re-agglomeration.
The affinity of the stearyl benzoate portion of the molecule for the particle surface, particularly for organic or organically modified pigments, allows it to anchor onto the particle. The polypropylene glycol chain then extends into the continuous phase, providing a steric barrier that prevents particles from approaching each other and flocculating. This mechanism is crucial for maintaining the homogeneity and color intensity of pigmented products.
The effectiveness of wetting can be inferred from contact angle measurements. A lower contact angle indicates better wetting of the solid by the liquid.
Table 3: Illustrative Contact Angle of Water on a Pigment Surface Treated with Different Dispersants
| Dispersant | Contact Angle (°) |
| None (Untreated) | 110 |
| Octyl PPG Benzoate | 85 |
| Lauryl PPG Benzoate | 72 |
| Stearyl PPG Benzoate | 60 |
This table provides hypothetical data to illustrate the expected trend in wetting performance based on the principles of surfactant adsorption.
The longer the alkyl chain (stearyl), the greater the reduction in the contact angle, signifying improved wetting of the pigment surface.
Structure-Rheology Relationships: Influence of Polymer Chain Length and Architecture
In solution, these molecules can form networks and entanglements that increase the viscosity. The extent of this thickening effect is dependent on the concentration and the molecular weight of the polymer. A longer PPG chain will generally lead to a higher molecular weight and thus a greater thickening effect at the same mass concentration.
The presence of the bulky stearyl and benzoate groups also influences the intermolecular interactions. These groups can lead to associative thickening, where the hydrophobic parts of the molecules create transient networks, further increasing the viscosity and imparting shear-thinning behavior to the formulation. This is desirable in many applications, as it allows for easy spreading during application (at high shear) while maintaining a high viscosity at rest (low shear) for stability.
Table 4: Viscosity of a 5% Aqueous Solution of this compound Analogues with Varying PPG Chain Lengths at Low Shear Rate
| PPG Chain Length (n) | Viscosity (mPa·s) |
| 5 | 50 |
| 10 | 120 |
| 15 | 250 |
| 20 | 450 |
| 25 | 700 |
This table presents illustrative data based on the known relationship between polymer molecular weight and solution viscosity.
The data clearly shows that as the length of the polypropylene glycol chain increases, the viscosity of the solution increases significantly due to greater polymer chain entanglement and intermolecular interactions.
Theoretical and Computational Investigations of Stearyl Polypropyleneglycol Benzoate
Molecular Dynamics (MD) Simulations for Conformational Studies and Intermolecular Interactions
MD simulations model the movement of atoms and molecules over time, allowing for the exploration of conformational landscapes and intermolecular interactions. For a flexible and amphiphilic molecule like Stearyl polypropyleneglycol benzoate (B1203000), MD simulations are invaluable for understanding its behavior in different environments.
The conformation of Stearyl polypropyleneglycol benzoate is expected to be highly dependent on the polarity of its surrounding environment. MD simulations can elucidate these solvent-dependent conformational changes. By simulating the molecule in solvents of varying polarity, such as water (polar), ethanol (B145695) (intermediate polarity), and a non-polar solvent like dodecane, one can observe how the hydrophobic stearyl and polypropylene (B1209903) glycol chains and the more polar benzoate group orient themselves.
In aqueous solutions, it is hypothesized that the molecule will adopt a conformation where the hydrophobic stearyl and polypropylene glycol moieties collapse to minimize their contact with water, while the benzoate group remains more exposed to the solvent. Conversely, in a non-polar solvent, the molecule would likely adopt a more extended conformation.
Table 1: Hypothetical Radius of Gyration (Rg) of this compound in Different Solvents
| Solvent | Dielectric Constant | Simulated Radius of Gyration (Rg) (nm) |
| Water | 80.1 | 1.2 ± 0.1 |
| Ethanol | 24.3 | 1.5 ± 0.2 |
| Dodecane | 2.0 | 1.8 ± 0.2 |
This data is illustrative and based on expected behavior for similar amphiphilic molecules.
In many applications, this compound will interact with surfaces and other molecules. MD simulations can model these interactions to predict its performance as a film-former, emulsifier, or dispersing agent.
Simulations could model the interaction of the molecule with a hydrophobic surface (e.g., a polypropylene slab) and a hydrophilic surface (e.g., a silica (B1680970) surface). On a hydrophobic surface, the stearyl and polypropylene glycol chains are expected to adsorb, while the benzoate group may be oriented away from the surface. The opposite would be expected on a hydrophilic surface.
Furthermore, its interaction with common formulation components like fatty alcohols or surfactants can be simulated to understand its role in stabilizing emulsions. The simulations could predict the interaction energy between this compound and these components, indicating the stability of the resulting mixture.
Table 2: Hypothetical Interaction Energies of this compound with Model Surfaces
| Model Surface | Primary Interaction Moiety | Calculated Interaction Energy (kcal/mol) |
| Polypropylene | Stearyl and Polypropyleneglycol Chains | -25 ± 3 |
| Silica (Hydroxylated) | Benzoate Group and Polypropyleneglycol Ether Linkages | -18 ± 2 |
This data is illustrative and represents plausible interaction strengths.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
DFT is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can provide insights into its chemical stability and potential reaction pathways.
By calculating the distribution of electron density, one can identify the most electron-rich and electron-poor regions of the molecule. The carbonyl group of the benzoate ester and the ether oxygens of the polypropylene glycol chain are expected to be electron-rich, making them susceptible to electrophilic attack. Conversely, the aromatic protons of the benzoate group would be more susceptible to nucleophilic attack.
DFT can also be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the chemical reactivity of a molecule; a smaller gap suggests higher reactivity.
Table 3: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.8 D |
This data is illustrative and based on typical values for similar ester compounds.
Quantitative Structure-Property Relationship (QSPR) Modeling for Functional Attributes
QSPR models are statistical models that correlate the chemical structure of a molecule with its physicochemical properties. nih.gov By developing QSPR models, one can predict the functional attributes of new molecules without the need for extensive experimentation.
The ability of this compound to modify the rheology of a formulation is related to its molecular size, shape, and intermolecular interactions. azom.com QSPR models for rheological modification typically use molecular descriptors such as:
Molecular Weight (MW): Larger molecules generally lead to higher viscosity.
Topological Descriptors: These describe the branching and connectivity of the molecule.
3D Descriptors: These include the radius of gyration and solvent-accessible surface area, which relate to the molecule's hydrodynamic volume.
A hypothetical QSPR model for viscosity modification might take the form:
log(η) = c₀ + c₁(MW) + c₂(Topological Index) + c₃*(Radius of Gyration)
Where η is the viscosity and cᵢ are coefficients determined from a regression analysis of a training set of known rheology modifiers.
The performance of this compound as an emulsifier is related to its ability to partition at the oil-water interface and reduce interfacial tension. The Hydrophilic-Lipophilic Balance (HLB) is a key parameter, and QSPR models can be developed to predict it.
Relevant descriptors for predicting emulsification performance include:
Counts of Hydrophilic and Lipophilic Groups: The number of ether oxygens and the length of the alkyl chains.
Polar Surface Area (PSA): A measure of the surface area contributed by polar atoms.
Artificial neural networks (ANNs) have been successfully used to build predictive models for the physical and chemical characteristics of emulsions. mdpi.com A similar approach could be used to predict the emulsification performance of this compound based on its molecular descriptors.
Coarse-Grained Modeling for Macroscopic Behavior of Polymeric Solutions and Dispersions
Coarse-grained (CG) modeling has emerged as a powerful computational strategy to investigate the behavior of complex molecular systems over length and time scales that are inaccessible to fully atomistic simulations. wikipedia.orgnih.gov For polymers like this compound, which feature distinct chemical moieties and can self-assemble into complex structures in solutions and dispersions, CG simulations are particularly insightful. By reducing the number of degrees of freedom in the system—grouping multiple atoms into single "pseudo-atoms" or "beads"—these models can efficiently predict macroscopic properties such as viscosity, phase behavior, and the formation of micelles or other aggregates. wikipedia.orgnih.gov This section details the theoretical underpinnings and application of coarse-grained modeling to understand the macroscopic behavior of this compound.
The development of a CG model is a multi-step process that involves defining a mapping scheme, parameterizing the interactions between CG beads, and validating the model against experimental data or higher-resolution simulations. youtube.com The accuracy of a CG model is contingent on its ability to reproduce key structural and thermodynamic properties of the system, even with a simplified representation. nih.gov
A primary challenge in CG modeling is the loss of atomic-level detail, which can affect the accuracy of the simulation. youtube.com Therefore, the parameterization process is crucial and often involves iterative methods to ensure the CG model faithfully represents the behavior of the actual molecule. aip.org For a molecule like this compound, a hybrid approach, where different parts of the molecule are represented with varying levels of detail, could also be considered. aps.org
Hypothetical Coarse-Graining Strategy for this compound
Given the amphiphilic nature of this compound, a plausible coarse-graining strategy would involve representing the distinct chemical regions of the molecule with different types of CG beads. This approach is common in established CG force fields like MARTINI, which uses a "four-to-one" mapping (four heavy atoms to one bead) as a general rule and categorizes beads based on their chemical properties (e.g., polar, nonpolar, charged). nih.gov
A hypothetical mapping for this compound could be as follows:
Stearyl Tail: The long C18 aliphatic chain could be represented by a series of nonpolar (C-type) beads. For instance, every four methylene (B1212753) (-CH2-) groups could be mapped to a single bead, resulting in four to five beads for the entire tail. This approach is consistent with CG models of long-chain alkanes. scienomics.comacs.org
Polypropyleneglycol (PPG) Chain: The PPG linker is more polar than the stearyl tail. Each propylene (B89431) glycol monomer or a pair of monomers could be mapped to a single, more polar (P-type) bead. The specific mapping would depend on the desired level of detail and the length of the PPG chain. aip.orgacs.org
Benzoate Group: The aromatic benzoate head group, due to its rigidity and distinct electronic properties, would likely be represented by a specific set of beads. For instance, the benzene (B151609) ring could be mapped to three beads to maintain its planar shape and interaction capabilities, a common strategy for aromatic compounds. nih.gov
This mapping reduces a complex molecule of hundreds of atoms to a much simpler model of approximately 10-15 interacting sites, drastically reducing computational cost.
Parametrization of the Coarse-Grained Model
Once the mapping is defined, the interactions between the CG beads must be parameterized. This involves defining the potential energy functions for bonded (bonds, angles, dihedrals) and non-bonded (Lennard-Jones, electrostatic) interactions.
Bonded Interactions: These are typically described by harmonic potentials for bonds and angles, and a specific function for dihedral angles to control chain stiffness. The equilibrium values and force constants for these potentials are often derived from the probability distributions of these geometric parameters obtained from all-atom simulations of the molecule. aip.org
Non-bonded Interactions: These are crucial for describing the self-assembly and phase behavior of the polymer. The Lennard-Jones potential is commonly used to model van der Waals interactions, with different parameters for bead types to reflect their relative hydrophilicity/hydrophobicity. For instance, the interaction between two stearyl beads would be more favorable (a deeper potential well) than the interaction between a stearyl bead and a water bead. The table below shows a hypothetical set of interaction parameters based on the MARTINI framework, where interactions are categorized into levels from most attractive (I) to least attractive (X).
| Interacting Beads | Bead Type | Interaction Level | Lennard-Jones ε (kJ/mol) |
|---|---|---|---|
| Stearyl - Stearyl | Nonpolar - Nonpolar | I | 5.0 |
| Stearyl - PPG | Nonpolar - Polar | V | 3.5 |
| Stearyl - Benzoate | Nonpolar - Aromatic | III | 4.2 |
| PPG - PPG | Polar - Polar | IV | 3.8 |
| PPG - Benzoate | Polar - Aromatic | V | 3.5 |
| Benzoate - Benzoate | Aromatic - Aromatic | II | 4.6 |
| Stearyl - Water | Nonpolar - Polar | VIII | 2.5 |
| PPG - Water | Polar - Polar | II | 4.6 |
| Benzoate - Water | Aromatic - Polar | IV | 3.8 |
This table is interactive. Click on the headers to sort the data.
Table 1: Hypothetical Non-bonded Interaction Parameters for a Coarse-Grained Model of this compound. The interaction levels and corresponding Lennard-Jones epsilon (ε) values are illustrative and would need to be rigorously optimized against experimental data or all-atom simulations.
Simulating Macroscopic Behavior
With a parameterized CG model, large-scale molecular dynamics simulations can be performed to investigate the collective behavior of many this compound molecules in a solvent. These simulations can reveal:
Critical Micelle Concentration (CMC): By simulating the system at various polymer concentrations, one can observe the spontaneous formation of micelles and determine the CMC, a key characteristic of surfactants. researchgate.net
Micelle Morphology: The simulations can predict the size and shape of the resulting aggregates, whether they are spherical, cylindrical, or form other complex structures like lamellae.
Polymer-Surface Interactions: The behavior of the polymer at interfaces (e.g., oil-water or air-water) can be studied to understand its properties as an emulsifier or foaming agent.
Rheological Properties: Although challenging, CG simulations can provide insights into the viscosity of polymeric solutions by analyzing the diffusion and relaxation dynamics of the polymer chains. acs.org
The results from these simulations provide a molecular-level understanding of the macroscopic properties observed in laboratory experiments. For example, the simulated aggregation behavior can explain changes in viscosity or the ability of the polymer to stabilize an emulsion.
Research Findings from Analogous Systems
While specific CG studies on this compound are not available, research on analogous amphiphilic polymers provides valuable insights.
Polyethylene (B3416737) Glycol (PEG) Systems: CG simulations of PEG-based surfactants have successfully modeled their aggregation in aqueous solutions and at interfaces. rsc.orgacs.org These studies have shown how the length of the hydrophobic tail and the hydrophilic PEG chain influences the CMC and the size of the resulting micelles. acs.org
Long-Chain Alkanes: Simulations of long-chain alkanes have been used to accurately predict their bulk and interfacial properties, such as density and surface tension, which are crucial for understanding the behavior of the stearyl tail in our target molecule. scienomics.comacs.org
Aromatic Surfactants: Studies on surfactants with aromatic components have highlighted the role of π-π stacking interactions between the aromatic rings in the stability and structure of the aggregates. nih.gov
These findings from related systems provide a strong foundation for developing and interpreting CG simulations of this compound, allowing for robust predictions of its behavior in various formulations.
Chemical Stability and Degradation Kinetics in Non Biological Environments
Thermal Degradation Pathways and Kinetic Analysis
The thermal stability of Stearyl Polypropyleneglycol Benzoate (B1203000) is influenced by its constituent parts: the polypropylene (B1209903) glycol chain, the benzoate ester linkage, and the long stearyl chain. Non-catalytic thermal decomposition of polypropylene glycol (PPG) typically begins at around 350°C. researchgate.net The ester linkage is also susceptible to thermal cleavage. Studies on similar polymeric esters, such as polypropyleneglycolfumaratephthalate, indicate that the main decomposition stages involve the disruption of ester links, which can be unstable at temperatures around 300°C. mdpi.com
Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (TGA-MS) provides insight into the degradation process. For a compound like Stearyl Polypropyleneglycol Benzoate, TGA would likely show a multi-stage weight loss. The initial, lower temperature weight loss could be attributed to the scission of the weaker ether bonds within the PPG chain. At higher temperatures, the more stable ester bond would break, releasing fragments of benzoic acid and stearyl alcohol.
A kinetic analysis of the thermal degradation of copolymers containing PPG and ester linkages revealed that the activation energy for degradation is initially high, corresponding to the cleavage of ester bonds. mdpi.com This is followed by a decrease in activation energy as the primary polymer chain and intermediate products degrade. mdpi.com The process of ester bond cleavage can result in the emission of carbon dioxide. mdpi.com
Table 1: Postulated Thermal Degradation Products of this compound
| Postulated Fragment | Originating Moiety | Potential Detection Method |
|---|---|---|
| Propylene (B89431) glycol oligomers | Polypropyleneglycol chain | GC-MS |
| Acetaldehyde, Propanal | Polypropyleneglycol chain fragmentation | GC-MS |
| Benzoic acid | Benzoate ester group | HPLC, GC-MS |
| Stearyl alcohol | Stearyl group and ester cleavage | GC-MS |
| Carbon dioxide | Ester group decomposition | TGA-MS, IR Spectroscopy |
Oxidative Stability and Mechanisms in Air and Controlled Atmospheres
The oxidative stability of this compound is primarily dictated by the susceptibility of the polypropylene glycol chain to autoxidation. The ether linkages in PPG are vulnerable to attack by molecular oxygen, a process that can be initiated by heat, light, or the presence of metal ions. researchgate.net This process begins with the formation of radicals, leading to a chain reaction that compromises the integrity of the ingredient. researchgate.net
The mechanism of oxidative degradation involves the formation of hydroperoxides at the tertiary carbon atoms of the PPG backbone. These hydroperoxides can then decompose to form a variety of smaller, volatile compounds, including aldehydes and ketones, which can affect the odor and performance of a formulation. The presence of the benzoate group may offer some protection against oxidation due to its electron-withdrawing nature, which can help to stabilize the adjacent ether linkages.
Studies on the oxidative stability of fatty acid alkyl esters have shown that stability is influenced by factors such as the degree of unsaturation and the length of the alkyl chain. researchgate.netcapes.gov.br While the stearyl group in this compound is saturated, the principles of oxidative stability remain relevant. The presence of antioxidants in a formulation can significantly improve the oxidative stability of esters by quenching free radicals and interrupting the oxidation chain reaction. researchgate.netnih.gov
Table 2: Factors Influencing Oxidative Stability of Polyether Benzoate Esters
| Factor | Influence on Stability | Mechanism |
|---|---|---|
| Oxygen Concentration | Decreases stability | Direct participation in autoxidation reactions. researchgate.net |
| Temperature | Decreases stability | Accelerates the rate of radical formation and propagation. |
| UV Light | Decreases stability | Provides energy to initiate radical formation. researchgate.net |
| Metal Ions (e.g., Fe, Cu) | Decreases stability | Catalyze the decomposition of hydroperoxides. researchgate.net |
| Antioxidants | Increases stability | Scavenge free radicals, terminating the oxidation chain reaction. nih.gov |
Hydrolytic Stability Across Varying pH Conditions
The hydrolytic stability of this compound is a critical consideration, particularly in aqueous formulations. The ester linkage is the primary site of hydrolytic attack, which can be catalyzed by both acids and bases. aston-chemicals.com This reaction breaks the ester down into its constituent alcohol (Stearyl Polypropyleneglycol) and carboxylic acid (Benzoic Acid). aston-chemicals.com
The rate of hydrolysis is highly dependent on the pH of the medium. aston-chemicals.com Generally, ester hydrolysis is slow at a neutral pH but accelerates significantly under acidic (pH < 5) or alkaline (pH > 10) conditions. aston-chemicals.com The polypropylene glycol portion of the molecule is generally stable to hydrolysis, although extreme pH and temperature conditions can lead to chain cleavage.
The structure of the ester itself also plays a role in its hydrolytic stability. aston-chemicals.com Steric hindrance around the ester group can slow the rate of hydrolysis. The long stearyl chain and the bulky polypropylene glycol chain may provide some steric protection to the benzoate ester linkage, potentially enhancing its stability compared to smaller, less hindered esters. aston-chemicals.com Conversely, factors that increase the water solubility of the molecule can lead to lower hydrolytic stability, as this facilitates the interaction between water and the ester linkage. aston-chemicals.com
Table 3: Relative Hydrolysis Rates of Esters under Different pH Conditions
| pH Condition | Relative Rate of Hydrolysis | Primary Catalytic Species |
|---|---|---|
| Acidic (pH < 5) | Moderate to High | H+ |
| Neutral (pH ~7) | Low | H2O (uncatalyzed) |
This is a generalized table. The exact rates for this compound would require experimental determination.
Photostability and UV-Induced Degradation Mechanisms
The photostability of this compound is largely influenced by the benzoate moiety, which is a known chromophore that absorbs UV radiation. wikipedia.org Upon absorbing UV light, the benzoate group can undergo several photochemical reactions. While many organic UV filters are designed to dissipate this energy without significant chemical change, photodegradation can still occur. wikipedia.org
The primary mechanism of photodegradation for benzoate esters can involve cleavage of the ester bond, leading to the formation of benzoic acid and a stearyl polypropyleneglycol radical. The polypropylene glycol chain itself can also be susceptible to UV-induced degradation, particularly in the presence of photosensitizers. This can lead to chain scission and the formation of smaller, volatile byproducts.
Table 4: Potential Photodegradation Products of this compound
| Potential Product | Proposed Mechanism |
|---|---|
| Benzoic Acid | Cleavage of the ester bond. |
| Stearyl Polypropyleneglycol Radical | Cleavage of the ester bond. |
| Lower molecular weight PPG fragments | UV-induced chain scission of the PPG backbone. |
Influence of Environmental Factors and Formulation Matrix on Compound Integrity
The composition of the cosmetic matrix can either enhance or diminish the stability of the compound. nih.gov For instance, the presence of antioxidants can mitigate oxidative degradation, while the inclusion of chelating agents can bind metal ions that might otherwise catalyze degradation reactions. nih.gov The pH of the formulation is a critical factor for hydrolytic stability, as previously discussed. researchgate.netaston-chemicals.com
The type of oil matrix in a formulation can also affect stability. Studies on other esters have shown that the fatty acid chain length and degree of unsaturation of the oil matrix can influence both oxidative stability and bioavailability. researchgate.net In the case of this compound, its solubility and interaction with other lipids in the formulation will impact its exposure to destabilizing agents like water and oxygen.
Environmental factors such as temperature and humidity during storage and use also play a crucial role. nih.gov Elevated temperatures can accelerate all forms of degradation, including thermal, oxidative, and hydrolytic pathways. researchgate.net Exposure to light, particularly UV radiation, will promote photodegradation. researchgate.net The packaging of the product is therefore a critical element in protecting the integrity of the compound, with opaque and airtight containers offering the best protection. researchgate.net
Advanced Applications in Material Science and Engineering
Role as a Rheology Modifier and Viscosity Enhancer in Polymer Blends and Coatings
In coatings, the compound can act as a viscosity modifier. The long stearyl chain can introduce shear-thinning behavior, where the viscosity decreases under shear stress, facilitating application, and then recovers at rest, preventing sagging. The benzoate (B1203000) group can contribute to better compatibility with a range of resin systems. polymeradd.co.thgoogle.com The viscosity of liquid benzoate esters can be substantial, suggesting that stearyl polypropyleneglycol benzoate could be engineered to have a high viscosity, making it a useful additive for adjusting the rheology of polymer compositions. google.com
Table 1: Inferred Rheological Effects of this compound in Polymer Systems
| Property | Expected Effect | Rationale |
| Melt Viscosity | Decrease | Plasticizing effect of the PPG and benzoate components. mdpi.comnih.gov |
| Shear Thinning | Potential for shear thinning behavior | Influence of the long stearyl chain. |
| Coating Viscosity | Increase or Decrease (tunable) | Dependent on the molecular weight of the PPG chain and the overall structure. google.com |
Application in Functional Films and Surface Modification Technologies
The stearyl group in this compound is expected to be highly effective in surface modification. Stearyl compounds are known to migrate to the surface of polymer films, altering their surface properties. researchgate.netmdpi.com For instance, the melt blending of stearyl alcohol ethoxylates into polypropylene (B1209903) films has been shown to improve hydrophilicity through surface segregation of the additive. researchgate.net Similarly, stearyl methacrylate (B99206) can be polymerized at an air-water interface to create thin films. nih.gov
Depending on the orientation of the molecule at the surface, this compound could render a polymer surface either more hydrophobic (due to the stearyl chain) or more hydrophilic (if the PPG and benzoate groups are oriented outwards). This makes it a potentially valuable additive in the production of functional films with tailored wettability, adhesion, and barrier properties. researchgate.net The benzoate moiety can also enhance the affinity of the surface for polar and aromatic substances, which could be beneficial for printing and coating applications. researchgate.nethmroyal.com
Use as a Compatibilizer or Processing Aid in Polymer Composites
In immiscible polymer blends and composites, this compound can function as a compatibilizer. The stearyl and benzoate portions of the molecule can interact with non-polar and polar polymer matrices, respectively, while the flexible PPG chain can bridge the interface between the two phases. This can lead to finer and more stable morphologies, resulting in improved mechanical properties. Poly(ethylene glycol), a close relative of PPG, has been shown to act as both a plasticizer and a compatibilizer in polymer nanocomposites. researchgate.net
As a processing aid, the stearyl group acts as a lubricant, reducing friction between the polymer melt and the processing equipment. tandfonline.comspecialchem.com This can lead to benefits such as reduced extruder pressure, lower energy consumption, and increased output. arkema.com Stearates are commonly used as processing aids in the extrusion of various polymers. researchgate.net The lubricating effect of the stearyl group, combined with the plasticizing action of the PPG and benzoate components, would make this compound a multifunctional processing aid.
Table 2: Potential Benefits as a Processing Aid
| Benefit | Mechanism | Contributing Molecular Moiety |
| Reduced Melt Fracture | Wall slip and reduced shear stress | Stearyl, PPG |
| Lower Extruder Pressure | Lubrication and plasticization | Stearyl, PPG, Benzoate tandfonline.comspecialchem.com |
| Improved Surface Finish | Reduced friction and better flow | Stearyl, PPG |
| Increased Output | Lower viscosity and reduced friction | PPG, Stearyl |
Development of Novel Delivery Systems for Non-Biological Active Ingredients (e.g., Pigments, Industrial Catalysts)
The amphiphilic nature of this compound makes it a candidate for use in delivery systems for non-biological active ingredients. The PPG chain is known to be a good dispersing medium for pigments. google.com The compound could encapsulate or stabilize particles of pigments or industrial catalysts within a polymer matrix.
For instance, in the mass dyeing of polyacrylonitrile (B21495) fibers, glycols are used as a solvent for pigment preparations to ensure fine dispersion. google.com The stearyl and benzoate groups could provide compatibility with a wider range of pigments and the host polymer. Similarly, for industrial catalysts, the compound could aid in their dispersion and prevent their agglomeration, thus maintaining their catalytic activity. The development of core-shell microreactors with a poly(ethylene glycol) core demonstrates the potential of polyethers in encapsulating and stabilizing catalytic nanoparticles. mdpi.com
Interfacial Engineering and Adhesion Promotion in Multilayer Systems
In multilayer systems, adhesion between dissimilar polymer layers is critical. This compound can act as an adhesion promoter at the interface. specialchem.comspecialchem.com The different parts of the molecule can interact with different polymer layers, effectively "stitching" them together. For example, the stearyl group could anchor into a polyolefin layer, while the more polar PPG and benzoate groups could interact with a more polar layer like polyester (B1180765) or polyamide.
The use of adhesion promoters with reactive functional groups can significantly enhance the bond strength between layers. nih.govnih.gov While this compound is not reactive in itself, the polar interactions provided by the ester and ether linkages can substantially improve interfacial adhesion in many systems. In multilayer films for packaging, the choice of interlayers is crucial for barrier properties and mechanical integrity, and additives that improve interfacial adhesion are highly valuable. mdpi.com
Environmental Fate and Sustainability Analysis
Biodegradation Studies in Aquatic and Terrestrial Ecosystems (Non-Human Specific)
Direct biodegradation studies on the complete stearyl polypropyleneglycol benzoate (B1203000) molecule are not extensively available in public literature. However, its environmental persistence can be inferred by examining the biodegradability of its fundamental components. The primary pathway for its initial breakdown in the environment is the hydrolysis of the ester bond, yielding PPG-15 stearyl ether and benzoic acid.
Polypropylene (B1209903) Glycol (PPG) Moiety: Polypropylene glycols are generally considered to be biodegradable, although they tend to be more persistent than their polyethylene (B3416737) glycol (PEG) counterparts. aidic.it Studies on various PPGs indicate that their degradation in aerobic conditions occurs, but the rate can be influenced by factors such as chain length and branching. The process involves the oxidation of the polymer chain. Under aerobic conditions, PPGs can be biotransformed through the stepwise shortening of terminal alcohol groups via enzymatic pathways. However, under anaerobic conditions, PPGs have been shown to be more recalcitrant.
Benzoate Moiety: Benzoic acid and its simple salts are recognized as being readily biodegradable in both aquatic and terrestrial environments. aidic.it Microorganisms in soil and water can utilize benzoate as a carbon source, leading to its relatively rapid breakdown.
Interactive Table: Biodegradability of Constituent Components
Ecotoxicological Assessment in Model Environmental Organisms
A complete ecotoxicological profile for stearyl polypropyleneglycol benzoate is not readily found. Assessment is therefore based on data from its structural components and related substances. Standard ecotoxicity tests typically involve model organisms from different trophic levels, such as algae (e.g., Selenastrum capricornutum), invertebrates (e.g., Daphnia magna), and fish (e.g., Danio rerio). ivami.comnih.govnih.gov
Propylene (B89431) Glycol Ethers: In general, propylene glycol ethers exhibit a low order of aquatic toxicity. lyondellbasell.com For many PPG ethers, the concentration that is lethal to 50% of the exposed aquatic species (LC50) is often above 100 mg/L, classifying them as practically non-toxic to relatively harmless. lyondellbasell.com Safety assessments of PPG-15 Stearyl Ether have shown it to be practically non-irritating to eyes and only slightly irritating to the skin in animal studies, suggesting low biological reactivity. cir-safety.orgnih.gov
Benzoates: Benzoic acid and its salts generally show low acute toxicity to aquatic organisms, including fish and daphnia. nih.gov
Ester Compounds: The toxicity of esters to aquatic life can be related to their potential to act as narcotics. The effect is often influenced by the rate of hydrolysis into the parent alcohol and acid. For some esters, the toxicity is driven by the metabolites formed upon breakdown. nih.gov
Interactive Table: Ecotoxicity of Related Compounds
Life Cycle Assessment (LCA) of this compound and Its Applications (Environmental Impact)
A formal, publicly available Life Cycle Assessment (LCA) specifically for this compound has not been identified. An LCA provides a systematic evaluation of the environmental impacts of a product through all stages of its life, from raw material acquisition to final disposal. recforge.comhepcosmetics.com
For a cosmetic ingredient like this compound, a cradle-to-grave LCA would analyze:
Raw Material Sourcing: This stage involves the extraction and processing of feedstocks. Stearyl alcohol is typically derived from vegetable oils like palm or coconut oil, or from animal fats. tomsofmaine.comsimply-ingredients.com Propylene oxide is derived from fossil fuels (propylene), and benzoic acid is also primarily synthesized from petrochemicals like toluene. The reliance on fossil fuels for key precursors is a significant environmental hotspot. escholarship.org
Manufacturing: The synthesis process involves polymerization and esterification, which consumes energy and may generate waste streams. chemicalbook.comwikipedia.org The environmental impact is linked to the efficiency of the chemical reactions, the type of energy used, and the management of byproducts. mdpi.com
Formulation and Distribution: Energy is used to blend the ingredient into final products (e.g., moisturizers, sunscreens), package them, and transport them to consumers. researchgate.net
Use Phase: In cosmetic applications, the product is typically washed off and enters the wastewater system.
End-of-Life: The compound enters wastewater treatment plants, where its degradation (or lack thereof) and partitioning into sludge or effluent determine its ultimate environmental fate.
Without a specific LCA, it can be inferred that the primary environmental impact is associated with the production of its petrochemical-derived components (propylene oxide and benzoic acid) and the energy consumed during synthesis. surfachem.de
Development of Sustainable Synthesis Routes and Feedstock Sourcing
Efforts to improve the sustainability profile of this compound focus on two main areas: sourcing renewable feedstocks and employing greener chemical synthesis methods. rsc.org
Sustainable Feedstock Sourcing:
Stearyl Alcohol: There is a growing market for stearyl alcohol derived from certified sustainable and renewable sources, such as rapeseed oil or Mass Balance certified palm oil, which addresses concerns related to deforestation. simply-ingredients.comindustryarc.com Microbial biosynthesis is also an emerging pathway for producing fatty alcohols from renewable feedstocks, which could further reduce the environmental footprint. nih.gov
Benzoic Acid: While traditionally made from toluene, research is advancing on bio-based routes. escholarship.orgresearchgate.net Sustainable alternatives include the synthesis of benzoic acid from renewable starting materials like L-phenylalanine or other compounds derived from lignocellulosic biomass. nih.govresearchgate.net These bio-catalytic and biomass-based methods offer a potential pathway to replace fossil-fuel-derived benzoic acid. nih.gov
Polypropylene Glycol: The PPG component remains the most challenging from a sustainability perspective, as its monomer, propylene oxide, is heavily reliant on the petrochemical industry. However, research into bio-based polyols is ongoing, with some success in creating alternatives like polytrimethylene ether glycol from renewable 1,3-propanediol. rsc.org
Green Synthesis Routes: The esterification step to produce this compound can be optimized according to green chemistry principles. This includes the use of environmentally benign and reusable catalysts, such as certain ionic liquids, to drive the reaction under milder conditions, potentially reducing energy consumption and waste generation compared to traditional catalysts. researchgate.net
Future Research Directions and Emerging Paradigms
Integration with Smart Materials and Responsive Polymer Systems
The integration of Stearyl Polypropyleneglycol Benzoate (B1203000) into smart materials and responsive polymer systems represents a significant leap forward in material science. Smart polymeric materials are designed to respond to external stimuli—such as temperature, pH, light, or pressure—and are at the forefront of innovation in various industries, from medicine to electronics. researchgate.netnih.gov The incorporation of polymer esters can influence the response mechanisms of these materials, offering a pathway to creating sophisticated, adaptive formulations.
The inherent properties of esters can be leveraged to modulate the behavior of stimuli-responsive polymers. researchgate.net For instance, the plasticizing effect of Stearyl Polypropyleneglycol Benzoate could be used to tune the transition temperature of thermo-responsive polymers or alter the swelling and release kinetics of pH-responsive hydrogels. Research in this area could focus on developing systems where the ester not only acts as a passive component but actively participates in the material's response. This could lead to the creation of "smart cosmetics" that adapt to environmental conditions or physiological changes on the skin, such as releasing active ingredients in response to changes in skin temperature or pH.
Future investigations may explore the synthesis of novel copolymers where this compound moieties are chemically bonded to responsive polymer backbones. This would create a more integrated system where the ester's properties are intrinsically linked to the material's smart behavior. Such materials could find applications in advanced drug delivery, soft robotics, and adaptive coatings. researchgate.net
Application of Machine Learning and Artificial Intelligence for Predictive Formulation Design
Table 1: Potential AI and Machine Learning Applications for this compound
| Application Area | Specific Task | Potential Outcome |
| Formulation Optimization | Predict physical properties (viscosity, spreadability) based on concentration. | Reduced development time and cost. |
| Stability Prediction | Analyze interactions with other ingredients to forecast long-term stability. | Prevention of formulation failures like phase separation. |
| Sensory Profile Modeling | Correlate chemical structure with sensory data to predict feel and texture. | Creation of products with desired aesthetic attributes. |
| New Molecule Design | Generate novel ester structures with targeted functionalities. | Discovery of next-generation cosmetic ingredients. |
| Efficacy and Safety | Simulate skin penetration and interaction to predict performance and potential for irritation. | Enhanced product safety and effectiveness. researchgate.net |
Bio-Inspired Chemistry and Biomimetic Approaches for Enhanced Functionality
Nature provides a vast blueprint for the design of advanced materials and chemical processes. Bio-inspired chemistry and biomimetic approaches are now being applied to the synthesis and functionalization of cosmetic ingredients, aiming to create more effective and sustainable products. rsc.org For this compound, these strategies offer pathways to greener synthesis and novel functionalities.
One of the most promising areas is the use of enzymes as biocatalysts for ester synthesis. researchgate.net Traditional chemical synthesis often requires high temperatures and harsh catalysts, leading to byproducts and high energy consumption. mdpi.com In contrast, enzymatic synthesis using lipases can be performed under mild conditions, resulting in purer products with less environmental impact. researchgate.netchemistryforsustainability.org Research into enzymatic routes for producing this compound could lead to a more sustainable manufacturing process. This approach also opens the door to creating novel ester structures that are difficult to achieve through conventional chemistry. researchgate.net
Biomimetic approaches can also inspire the design of formulations that mimic natural biological processes. nih.gov For example, the structure of this compound could be fine-tuned to better integrate with the lipid matrix of the skin, enhancing its barrier function and moisturization properties. This could involve creating self-assembling structures that mimic the organization of skin lipids, leading to more effective and biocompatible cosmetic products.
Development of Advanced In-Situ Characterization Techniques for Dynamic Systems
Understanding the behavior of cosmetic ingredients within a complex formulation, both on the shelf and during application, is crucial for developing high-performance products. Advanced in-situ characterization techniques allow scientists to study these dynamic systems in real-time, providing insights that are not possible with traditional analytical methods. mdpi.com For this compound, these techniques can reveal its role in film formation, ingredient solubilization, and interaction with skin.
Techniques such as confocal Raman microscopy, atomic force microscopy (AFM), and advanced rheology can be used to visualize and quantify the distribution and behavior of this compound within a formulation and on a substrate mimicking the skin. clariant.com These methods can provide real-time data on how the ester influences the stability of an emulsion, the crystallization of other ingredients, or the mechanical properties of the product film upon drying.
Future research will likely focus on developing and applying multi-modal in-situ techniques to gain a more comprehensive understanding of formulation dynamics. For example, combining spectroscopic and imaging methods could allow for the simultaneous measurement of chemical composition and physical structure as a product is applied and dries. This level of detailed analysis will enable the rational design of formulations where the dynamic properties of this compound are precisely controlled to achieve desired performance characteristics. mdpi.com
Exploration of Circular Economy Principles in Polymer Ester Synthesis and Utilization
The principles of a circular economy—which emphasize waste reduction, resource reuse, and the use of renewable materials—are becoming increasingly important in the chemical industry. mdpi.comresearchgate.net For polymer esters like this compound, this involves rethinking the entire product lifecycle, from raw material sourcing to end-of-life considerations.
A key area of exploration is the use of bio-based feedstocks for the synthesis of the polymer's precursors, such as propylene (B89431) glycol. nih.gov Dow has launched propylene glycol solutions in Europe and North America derived from bio-based and circular feedstocks, utilizing a mass balance approach to ensure sustainability. dow.comdow.com Applying these renewably sourced building blocks to the production of this compound would significantly reduce its carbon footprint. Research is also underway to develop chemical recycling processes for polyesters, which could potentially be adapted to break down polymer esters back into their constituent monomers for reuse. rsc.org
Furthermore, designing for biodegradability is a central tenet of the circular economy for materials that may enter the environment. Future research could focus on modifying the structure of this compound to enhance its biodegradability without compromising its performance in cosmetic applications. This involves a holistic approach that considers not only the synthesis and use of the polymer but also its ultimate fate in the environment, paving the way for a new generation of truly sustainable cosmetic ingredients. mdpi.com
Q & A
Q. What are the standard methods for synthesizing stearyl polypropyleneglycol benzoate, and how can purity be validated?
Synthesis typically involves esterification of stearyl alcohol with polypropyleneglycol (PPG) followed by benzoate functionalization. Key steps include controlling reaction temperature (110–130°C), using catalysts like p-toluenesulfonic acid, and inert gas purging to minimize oxidation. Purity validation requires:
- Gas chromatography (GC) with flame ionization detection to quantify unreacted monomers .
- Fourier-transform infrared spectroscopy (FTIR) to confirm ester linkages (C=O stretch at ~1740 cm⁻¹) and absence of hydroxyl groups .
- Acid value titration to assess residual carboxylic acids (<0.5 mg KOH/g is acceptable) .
Q. Which analytical techniques are recommended for characterizing this compound’s molecular weight distribution?
Q. How should researchers design experiments to evaluate the surfactant properties of this compound?
Use critical micelle concentration (CMC) determination via surface tension measurements (e.g., Du Noüy ring method). Include:
- Temperature-controlled trials (20–50°C) to assess thermal stability.
- Comparative studies with non-ionic surfactants (e.g., polysorbates) to benchmark performance .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in literature regarding this compound’s stability in acidic environments?
Contradictions often arise from differences in PPG chain length or impurities. To address this:
- Conduct accelerated stability studies under controlled pH (2–7) and temperature (40°C for 30 days).
- Use HPLC-UV to quantify degradation products (e.g., free benzoic acid).
- Apply multivariate analysis (e.g., ANOVA) to isolate factors (chain length, pH) causing instability .
Q. How can researchers investigate the structure-function relationship of this compound in drug delivery systems?
- In vitro release studies : Compare drug release kinetics (e.g., diffusion-controlled vs. erosion-controlled) using Franz cells.
- Molecular dynamics simulations : Model interactions between PPG chains and hydrophobic APIs to predict solubilization efficacy.
- Cryo-TEM imaging : Visualize micelle morphology changes under varying osmotic conditions .
Q. What methodologies are suitable for assessing the environmental impact of this compound in aquatic systems?
Follow OECD Test Guidelines :
- Ready biodegradability (Test 301F) : Measure CO₂ evolution over 28 days.
- Daphnia magna acute toxicity : Determine EC₅₀ values (48-hour exposure).
- Adsorption-desorption studies : Use HPLC-MS to track bioaccumulation in sediment models .
Methodological Guidance for Data Interpretation
Q. How should conflicting data on this compound’s emulsification efficiency be analyzed?
Q. What statistical approaches are recommended for optimizing this compound synthesis parameters?
Use response surface methodology (RSM) with a central composite design. Variables include:
- Catalyst concentration (0.1–1.0 wt%).
- Reaction time (2–8 hours).
- PPG:stearyl alcohol molar ratio (1:1 to 1:3). Optimize for yield (%) and acid value (mg KOH/g) .
Tables for Key Parameters
Table 1: Analytical Techniques for this compound Characterization
| Parameter | Method | Acceptable Range | Reference |
|---|---|---|---|
| Molecular weight | GPC | Mn: 800–1200 Da | |
| Ester linkage confirmation | FTIR | Peak at 1740 cm⁻¹ | |
| Residual acid content | Acid value titration | <0.5 mg KOH/g |
Table 2: Stability Study Design for Acidic Conditions
| Factor | Levels Tested | Measurement Technique |
|---|---|---|
| pH | 2.0, 4.5, 7.0 | HPLC-UV |
| Temperature | 25°C, 40°C | Visual inspection |
| Storage duration | 7, 14, 30 days | FTIR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
